1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 411.5 g/mol. This compound features a unique structure that includes a [1,2,4]triazino[3,4-f]purine core, which is characteristic of certain purine derivatives. The presence of the chlorophenylaminoethyl group contributes to its potential biological activity and applications in medicinal chemistry.
This compound is classified as a purine derivative and is recognized for its potential pharmacological properties. It can be sourced from various chemical databases such as PubChem and Chemsrc, where detailed information about its chemical structure and properties is provided.
The synthesis of 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. A common approach includes:
These steps require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be represented by various notations:
InChI=1S/C20H25N7O3/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)22-19(27)26(23-12)10-9-21-14-7-6-8-15(11-14)30-5/h6-8,11,13,21H,9-10H2,1-5H3
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC)C
The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions typical for purine derivatives:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione primarily involves interaction with biological targets such as enzymes or receptors related to nucleic acid metabolism. Potential mechanisms include:
The physical properties of this compound include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and its potential applications.
This compound has potential applications in medicinal chemistry and pharmacology due to its structural characteristics:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7